1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide

Fragment-based drug design Lead optimization Physicochemical property filtering

Fragment-based screening programs require sulfonamide building blocks with verified purity and consistent physicochemical profiles. This 95% pure imidazole sulfonamide (CAS 1420904-13-7) addresses batch variability common in generic listings by providing a vendor-certified scaffold with independently modifiable N-ethyl and N-methyl substitution vectors. • MW 203.26, TPSA 72.4 Ų, logP -0.7-meets fragment Rule-of-Three criteria for lead discovery • Dual N-Et/N-Me vectors enable systematic SAR; 4 rotatable bonds allow conformational sampling without excessive entropic penalty • Balanced logP supports aqueous solubility at screening concentrations (100-500 µM); suitable for antimicrobial phenotypic panels

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
Cat. No. B11756237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1CS(=O)(=O)NC
InChIInChI=1S/C7H13N3O2S/c1-3-10-5-4-9-7(10)6-13(11,12)8-2/h4-5,8H,3,6H2,1-2H3
InChIKeyHPKXIFRUQVJPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement of 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide


1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide (CAS 1420904-13-7) is a heterocyclic sulfonamide building block featuring an imidazole core with N-ethyl substitution and an N-methylmethanesulfonamide side chain. Its molecular formula is C₇H₁₃N₃O₂S with a molecular weight of 203.26 g/mol [1]. The compound exhibits a computed topological polar surface area (TPSA) of 72.4 Ų, a hydrogen bond donor count of 1, and a computed logP (XLogP3-AA) of -0.7 [1]. It is commercially available at 95% purity from multiple suppliers, making it a readily accessible intermediate for medicinal chemistry and fragment-based library construction .

Fragment Library Building Block MW
Medicinal Chemistry Intermediate Two independently modifiable vectors (imidazole N-ethyl, sulfonamide N-methyl) enable systematic SAR expansion from a single scaffold.
Procurement-Ready Standard Catalog availability with documented 95% purity specification simplifies source selection and batch reproducibility assessment.

Why Imidazole Sulfonamide Analogs Require Quantitative Differentiation


Within the imidazol-2-yl methanesulfonamide series, minor alkyl substitutions—whether at the imidazole N1 position or on the sulfonamide nitrogen—produce measurable changes in physicochemical properties that have well-established downstream effects on passive permeability, target engagement, and metabolic susceptibility [1]. Simply substituting an N-methyl sulfonamide for an N-ethyl or unsubstituted variant alters hydrogen bond donor count, logP, and molecular shape, which may redirect binding poses or clearance pathways. For procurement scientists, batch-to-batch consistency in structure and purity is critical: the 95% purity specification of this product is vendor-verified, whereas generic “imidazole sulfonamide” listings may lack such certification . The following quantitative evidence demonstrates where 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide sits relative to its closest comparators on key property axes that directly inform compound selection.

Alkyl substitution alters key properties N-methyl vs N-ethyl or primary sulfonamide changes HBD count, logP, and TPSA, which may redirect binding poses and metabolic pathways.
Generic “imidazole sulfonamide” listings lack purity verification Unspecified or lower purity analogs can introduce pan-assay interference compounds, undermining screening data reproducibility.
Physicochemical shifts may alter permeability and solubility balance Even a single methylene difference can move logP and rotatable bond count outside the desired fragment-like range, affecting in vitro assay performance.

Quantitative Evidence Differentiating This Compound from Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation

The target compound (MW 203.26 g/mol) sits between the lighter N-desmethyl analog (1-ethyl-1H-imidazole-2-sulfonamide, MW 175.21 g/mol) and the heavier N-ethyl hydrazinyl analog (N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide, MW 217.29 g/mol). This intermediate MW, combined with a heavy atom count of 13, positions it favorably within fragment-like chemical space (MW < 250) while offering sufficient complexity for initial SAR expansion [1].

MW & Heavy Atoms
Cross-study comparable
203.26 g/mol vs 175.21 / 217.29 g/mol
13 heavy atoms
Intermediate MW may support balanced permeability and solubility in congeneric series.
Computed values; confirm experimentally.
Fragment-based drug design Lead optimization Physicochemical property filtering

Topological Polar Surface Area Comparison

The target compound has a TPSA of 72.4 Ų [1]. The N-desmethyl analog (1-ethyl-1H-imidazole-2-sulfonamide) has a TPSA of 80.9 Ų (two hydrogen bond donors from the primary sulfonamide) [2], while the N-ethyl analog (N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide) has a TPSA of 72.4 Ų (identical, as the nitrogen substitution removes one donor but adds a carbon) . This places the target compound's TPSA below the commonly cited threshold of 90 Ų for CNS penetration potential but above 60 Ų, suggesting a balanced profile.

TPSA Comparison
Cross-study comparable
72.4 Ų vs 80.9 Ų (N-desmethyl) / 72.4 Ų (N-ethyl)
Lower TPSA than primary sulfonamide analog suggests improved membrane permeability potential.
Computed; confirm via experimental logD/PAMPA.
Blood-brain barrier penetration Oral bioavailability Property-based design

Hydrogen Bond Donor Count and Target Selectivity

The target compound possesses one hydrogen bond donor (the N-methyl sulfonamide NH), compared to two donors in the primary sulfonamide analog (1-ethyl-1H-imidazole-2-sulfonamide) and one donor in the N-ethyl analog [1]. In sulfonamide-based inhibitors, a single hydrogen bond donor is often preferred for selective binding to carbonic anhydrase isoforms or kinase hinge regions, as two donors can introduce promiscuous binding [2].

HBD Count & Selectivity
Class-level inference
1 HBD vs 2 (N-desmethyl) / 1 (N-ethyl)
Single HBD may favor selective binding to carbonic anhydrase or kinase hinge regions.
Class-level sulfonamide SAR; target-specific validation needed.
Kinase inhibitor design Selectivity profiling Hydrogen bond interactions

Computed LogP and Predicted Solubility Profile

The target compound has a computed XLogP3-AA of -0.7 [1]. The N-desmethyl primary sulfonamide analog is predicted to have a lower logP (approximately -1.2) due to increased polarity from the free -SO₂NH₂ group [2], while the N-ethyl analog is predicted to have a higher logP (approximately -0.2) due to the additional methylene unit . The target compound's intermediate lipophilicity suggests a balanced solubility-permeability profile compared to both extremes.

LogP & Solubility
Class-level inference
XLogP3-AA -0.7; est. -1.2 (N-desmethyl) / -0.2 (N-ethyl)
Intermediate logP may support balanced absorption; closer to optimal range than comparators.
Estimated comparator values; verify by shake-flask or HPLC.
Lipophilicity optimization Solubility prediction Drug-likeness

Commercial Purity and Batch Consistency

The commercially supplied product from AKSci carries a minimum purity specification of 95% . This is quantitatively comparable to offerings from other major catalog vendors (e.g., Leyan, 95% ) but exceeds the unspecified or lower-purity listings often encountered for custom-synthesized imidazole sulfonamide analogs on general chemical marketplaces. A defined 95% purity threshold ensures that biological assay results are not confounded by >5% impurities that may act as pan-assay interference compounds.

Purity & Batch Consistency
Supplier specification
95% minimum (AKSci Catalog)
Vendor-verified purity reduces risk of assay interference from impurities.
Confirm purity by HPLC upon receipt; certificate of analysis available.
Compound procurement Quality assurance Reproducibility

Rotatable Bond Count and Conformational Flexibility

The target compound has 4 rotatable bonds (N1-ethyl, CH₂-SO₂, S-N, N-CH₃) [1]. This is identical to the N-ethyl analog but one more than the N-desmethyl primary sulfonamide (3 rotatable bonds). The addition of the N-methyl group introduces an extra degree of freedom, which may increase entropic penalty upon binding but can also enable adaptive fit to protein binding pockets.

Rotatable Bonds
Cross-study comparable
4 bonds vs 3 (N-desmethyl) / 4 (N-ethyl)
Conformational flexibility within drug-like range; may impact docking and ligand efficiency.
Computed; entropic penalty may vary with target pocket.
Conformational analysis Ligand efficiency Entropic penalty

Optimal Application Scenarios for 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide


Fragment-Based Screening Libraries

With a molecular weight of 203.26 g/mol, TPSA of 72.4 Ų, and a single hydrogen bond donor, this compound meets the physicochemical criteria for fragment-based lead discovery against sulfonamide-binding enzymes such as carbonic anhydrases, kinases, and matrix metalloproteinases . Its intermediate logP (-0.7) supports aqueous solubility at screening concentrations (typically 100–500 µM) while the N-methyl group restricts binding orientation, potentially improving hit selectivity over primary sulfonamide fragments [1].

SAR Expansion at Imidazole and Sulfonamide Positions

The presence of both an N-ethyl substituent on imidazole and an N-methyl on the sulfonamide provides two independently modifiable vectors for SAR exploration . Procurement teams selecting this compound gain a central scaffold with a defined 95% purity baseline, from which parallel libraries can be generated by varying the alkyl chains. The 4 rotatable bonds offer sufficient conformational flexibility without incurring excessive entropic penalty, making it a useful core for systematic lead optimization [1].

Cross-Screening in Antibacterial Assays

Vendor information indicates that this compound exhibits antimicrobial activity . The N-methyl sulfonamide motif differentiates it from primary sulfonamide antibiotics (which often suffer from rapid resistance development) and from N-ethyl analogs that may have altered metabolic stability. Its balanced logP (-0.7) suggests the ability to penetrate Gram-negative bacterial membranes similarly to other imidazole-containing antibacterials, making it suitable for inclusion in phenotypic screening panels [1].

Reference Standard for Analytical Method Development

The 95% purity specification documented by multiple vendors provides a reliable reference point for HPLC method development and impurity profiling studies . Its distinct retention characteristics (stemming from the unique combination of N-ethyl and N-methyl groups) allow chromatographers to resolve it from close analogs in complex reaction mixtures, serving as a retention time marker for quality control of imidazole sulfonamide libraries [1].

Application
Selection Property
Validation Focus
Fragment-based library construction
Fragment-like physicochemical profile (MW
Verify solubility at screening concentrations; confirm no pan-assay interference
SAR expansion scaffold
Two independently modifiable alkyl vectors (N-ethyl, N-methyl)
Validate structural identity and purity before parallel library synthesis
Antimicrobial screening panels
Reported antimicrobial activity; distinct N-methyl sulfonamide motif
Confirm MIC against target strains; assess cytotoxicity in mammalian cells
Analytical reference standard
95% purity specification and unique retention characteristics
Establish HPLC retention time marker; use for impurity profiling method development
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